5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid
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Overview
Description
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compoundThe presence of the triazolo and pyrazine rings in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine with a suitable pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production. The purification process often involves techniques like crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: It is used in studies to understand the interaction of nitrogen-containing heterocycles with biological targets, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it can inhibit key kinases involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Tricyclazole: A fungicide with a similar triazole structure.
5-Methyl-1,2,4-triazolo[3,4-b]benzothiazole: Another nitrogen-containing heterocycle with applications in agriculture.
Uniqueness
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid is unique due to its combination of the triazolo and pyrazine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9N5O3 |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
5-[(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9N5O3/c1-7-15-16-10-11(14-2-3-17(7)10)20-9-4-8(12(18)19)5-13-6-9/h2-6H,1H3,(H,18,19) |
InChI Key |
DLTYKTQKIPZPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2OC3=CN=CC(=C3)C(=O)O |
Origin of Product |
United States |
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